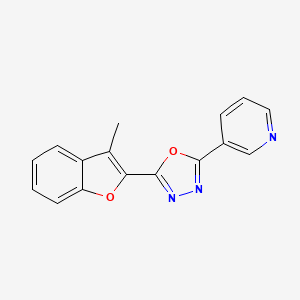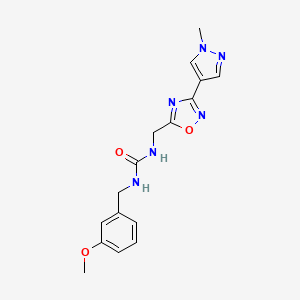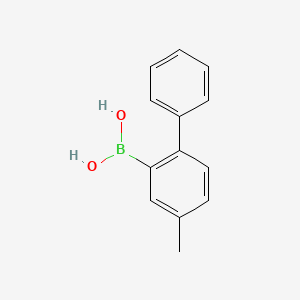
(5-Methyl-2-phenylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Boronic acids, including “(5-Methyl-2-phenylphenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
Boronic acids, such as “(5-Methyl-2-phenylphenyl)boronic acid”, have a unique structure that allows them to interact with other molecules in a variety of ways . They can form five-membered boronate esters with diols, which is a key feature in many of their applications .Chemical Reactions Analysis
Boronic acids are susceptible to several side reactions in Suzuki–Miyaura couplings, including protodeboronation, oxidation, and palladium catalyzed homocoupling . Protodeboronation of boronic esters has also been reported .Physical And Chemical Properties Analysis
Boronic acids have unique physical and chemical properties that can be influenced by various factors . For example, the solubility of boronic acids can be significantly affected by the presence of polyols .Mecanismo De Acción
Target of Action
The primary target of (5-Methyl-2-phenylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The palladium catalyst is involved in two key steps of this reaction: oxidative addition and transmetalation .
Mode of Action
(5-Methyl-2-phenylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic group, which is formally nucleophilic, to the palladium catalyst . This transfer occurs after the palladium has undergone oxidative addition with an electrophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by (5-Methyl-2-phenylphenyl)boronic acid, is a key biochemical pathway in the synthesis of biaryl compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The resulting biaryl compounds can have various downstream effects, depending on their specific structures and functional groups.
Pharmacokinetics
The pharmacokinetics of (5-Methyl-2-phenylphenyl)boronic acid are largely determined by its chemical properties. Boronic acids, including (5-Methyl-2-phenylphenyl)boronic acid, are known to be sensitive to hydrolysis under mild acidic or basic conditions . This sensitivity can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of (5-Methyl-2-phenylphenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of biaryl compounds . The specific molecular and cellular effects of these compounds can vary widely, depending on their individual structures and functional groups.
Action Environment
The action, efficacy, and stability of (5-Methyl-2-phenylphenyl)boronic acid can be influenced by various environmental factors. For example, the presence of water can promote the hydrolysis of the boronic acid . Additionally, the reaction conditions, such as the pH and temperature, can also affect the compound’s action in the Suzuki–Miyaura cross-coupling reaction .
Safety and Hazards
Direcciones Futuras
Boronic acids, including “(5-Methyl-2-phenylphenyl)boronic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and material engineering, as well as in biology and medicine . Future research may focus on further exploring these applications and developing new ones .
Propiedades
IUPAC Name |
(5-methyl-2-phenylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUUTJCSUPBPGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenylphenyl)boronic acid | |
CAS RN |
2243975-76-8 |
Source


|
| Record name | {4-methyl-[1,1'-biphenyl]-2-yl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

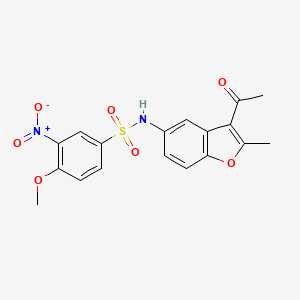

![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)

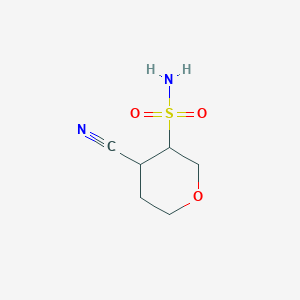
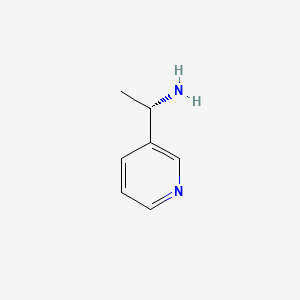
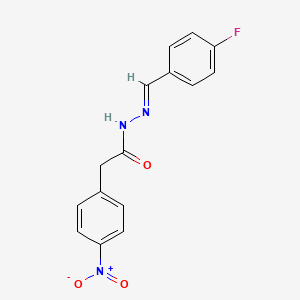

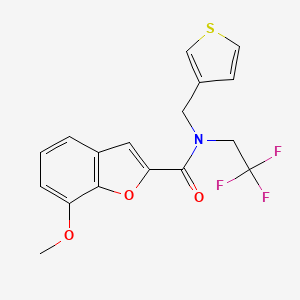
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)
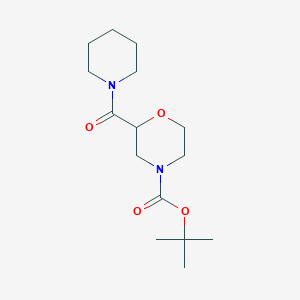
![6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391636.png)
